7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Description

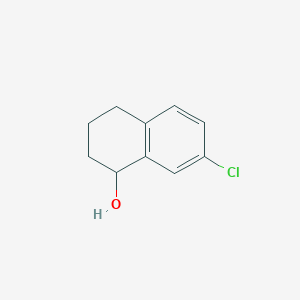

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHXZGPPFVUBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-61-3 | |

| Record name | 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Retrosynthetic Analysis of the Tetrahydronaphthalene-1-ol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. youtube.comyoutube.com For 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol, the analysis begins by identifying the key functional groups and bonds.

A primary disconnection is the carbon-oxygen bond of the alcohol, a type of functional group interconversion (FGI), which points to the corresponding ketone, 7-chloro-3,4-dihydronaphthalen-1(2H)-one (also known as 7-chloro-1-tetralone), as the immediate precursor. youtube.com This simplifies the problem to the synthesis of a substituted tetralone.

The next disconnection breaks a carbon-carbon bond within the six-membered saturated ring, corresponding to an intramolecular Friedel-Crafts acylation. youtube.com This leads back to 4-(4-chlorophenyl)butanoic acid . This disconnection is strategic as Friedel-Crafts reactions are a robust method for forming aryl-carbon bonds.

Further deconstruction of 4-(4-chlorophenyl)butanoic acid can be envisioned through a Friedel-Crafts alkylation between 4-chlorobenzene and succinic anhydride , which would form the precursor 4-(4-chlorophenyl)-4-oxobutanoic acid, followed by reduction of the ketone. This multi-step disconnection strategy breaks the target molecule down into simple, readily available aromatic and aliphatic precursors.

Conventional Synthetic Approaches to Tetrahydronaphthalene Derivatives

Conventional methods for synthesizing the tetrahydronaphthalene framework are well-established, typically involving cyclization reactions to form the bicyclic system, followed by functional group manipulations.

The most common method for constructing the tetralone core is the intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid. nih.govrsc.org For the synthesis of 7-chloro-1-tetralone (B152742), 4-(4-chlorophenyl)butanoic acid is cyclized in the presence of a strong acid. Polyphosphoric acid (PPA) is a widely used reagent for this transformation. wikipedia.org Alternatively, the corresponding acyl chloride, 4-(4-chlorophenyl)butanoyl chloride, can be cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃). rsc.org

Modern variations include iron(III)-catalyzed strategies that can proceed via pyran intermediates, which then undergo a Friedel-Crafts alkylation to form the tetrahydronaphthalene skeleton. nih.gov Cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, have also been developed to build substituted tetralin systems in a single, efficient operation. beilstein-journals.org

| Cyclization Method | Catalyst/Reagent | Precursor | Product | Ref. |

| Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | 4-(Aryl)butanoic acid | Tetralone | wikipedia.org |

| Friedel-Crafts Acylation | AlCl₃ | 4-(Aryl)butanoyl chloride | Tetralone | rsc.org |

| Iron-Catalyzed Cyclization | FeCl₃ | Aryl ketone with α-substituent | Tetrahydronaphthalene | nih.gov |

| Cascade Prins/Friedel–Crafts | BF₃·Et₂O | 2-(2-vinylphenyl)acetaldehyde | 4-Aryltetralin-2-ol | beilstein-journals.org |

The introduction of substituents onto the tetrahydronaphthalene framework is a critical aspect of the synthesis.

Halogen Substituents: The chlorine atom at the 7-position is typically incorporated by starting with a pre-halogenated aromatic compound, such as 4-chlorobenzene or a related derivative. This approach ensures regiochemical control, as direct halogenation of the tetralone or tetralin skeleton could lead to a mixture of isomers. The synthesis of related chloro-tetralones, such as 5,6-dichloro-1-tetralone and 6,7-dichloro-1-tetralone, follows this principle, starting from the appropriately substituted dichlorophenylbutanoic acid. wikipedia.org

Hydroxyl Substituents: The hydroxyl group at the C-1 position of the target molecule is almost universally installed via the reduction of the corresponding ketone, 7-chloro-1-tetralone. This transformation can be achieved with a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective choice for this reduction. wikipedia.org Other hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also be used.

| Reaction | Reagent | Substrate | Product | Ref. |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | 7-Chloro-1-tetralone | This compound | wikipedia.org |

| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | 7-Chloro-1-tetralone | This compound | |

| Ketone Reduction | Calcium in liquid ammonia | 1-Tetralone | 1-Tetralol | wikipedia.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and intermediate isolation steps. nih.gov While not producing this compound directly, MCRs have been employed to construct highly functionalized tetrahydronaphthalene skeletons. These strategies demonstrate the power of MCRs in rapidly building molecular complexity. For instance, cascade reactions involving Michael-aldol sequences have been used to assemble functionalized tetrahydronaphthalene-fused spirooxindoles, showcasing an efficient route to complex polycyclic systems. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Tetrahydronaphthalen-1-ols

The C-1 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial for pharmaceutical applications. This requires stereoselective or asymmetric synthetic methods.

The primary strategy for the enantioselective synthesis of the target compound is the asymmetric reduction of the prochiral precursor, 7-chloro-1-tetralone. This involves using a chiral reducing agent or a catalyst to influence the stereochemical outcome of the reaction.

Catalytic Asymmetric Reduction: A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst. nih.gov This method has been shown to reduce α-tetralone itself with good enantioselectivity (85% ee). nih.gov Another class of powerful catalysts for asymmetric transfer hydrogenation (ATH) are ruthenium(II) complexes with chiral diamine ligands, such as TsDPEN. These catalysts, often used with a hydrogen source like formic acid, are highly effective for the asymmetric reduction of various ketones. acs.org

Biocatalysis: Microbial reductions using whole cells or isolated enzymes (ketoreductases) offer an environmentally friendly alternative. Various yeast and fungal strains, such as Sporobolomyces pararoseus and Rhodotorula rubra, have been used for the asymmetric reduction of tetralones, often yielding the corresponding (S)-alcohols with high enantiomeric excess. rsc.orgresearchgate.net

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Ref. |

| CBS Reduction | Chiral Oxazaborolidine / BH₃ | α-Tetralone | 85% | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru(II)/TsDPEN Catalyst / HCOOH | Aminoaryl ketones | up to 94% | acs.org |

| Microbial Reduction | Rhodotorula rubra | β-Tetralone | 90% | rsc.org |

| Microbial Reduction | Fusarium culmorum | 1-Tetralone | Moderate | researchgate.net |

Diastereoselective Control in Related Systems

In the synthesis of substituted tetrahydronaphthalenes like this compound, controlling the three-dimensional arrangement of atoms, or stereochemistry, is crucial. Diastereoselective synthesis aims to preferentially produce one diastereomer over others. This control is often achieved by influencing the direction of attack of a reagent on a molecule.

Research into related tetralone and tetralin systems provides insight into achieving such control. For instance, the reduction of a ketone, such as the precursor 7-chloro-3,4-dihydronaphthalen-1(2H)-one, to an alcohol creates a new chiral center. The choice of reducing agent can significantly influence the stereochemical outcome. In the reduction of the related compound tetralin-1,4-dione, different reducing agents have been shown to produce different ratios of cis and trans diol products. nih.gov L-Selectride®, for example, preferentially yields the cis-diol, while Red-Al® favors the formation of the trans-diol. nih.gov This selectivity arises from the steric bulk of the hydride reagent and how it approaches the carbonyl group.

A study on the diastereoselective assembly of tetralone derivatives through a tandem Michael reaction and ipso-substitution of a nitro group also highlights methods to control stereochemistry, producing structures with two contiguous chiral centers. acs.org Similarly, the synthesis of chroman-fused tetralins has been achieved with complete regio- and cis-diastereoselectivity using an intramolecular Friedel–Crafts epoxy–arene cyclization as the key step. nih.gov These examples in related systems demonstrate that the careful selection of reagents and reaction pathways is fundamental to controlling diastereoselectivity in the construction of the tetrahydronaphthalene scaffold.

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|

| L-Selectride® | 84:16 | 98 |

| Red-Al® | 13:87 | 95 |

| NaBH₄ | 57:43 | 96 |

| LiAlH₄ | 57:43 | 76 |

| BH₃·THF | 42:58 | 88 |

Application of Chiral Catalysis in Tetrahydronaphthalene Construction

To produce an enantiomerically pure or enriched form of this compound, chiral catalysis is a powerful strategy. This approach uses a small amount of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer.

Asymmetric reduction of the corresponding tetralone is a common method. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, has been used for highly enantioselective reductions of tetralin-1,4-dione to afford the trans-diol with up to 99% enantiomeric excess (ee). nih.gov This demonstrates the high level of stereochemical control achievable with chiral catalysts in producing specific enantiomers of hydroxyl-substituted tetralin frameworks.

Other catalytic systems have also proven effective. For instance, catalyst complexes involving transition metals like ruthenium, rhodium, or iridium, combined with chiral ligands such as monotosylated diphenylethyleneamine (DPEN), are used for asymmetric transfer hydrogenation of ketones. google.com These methods are instrumental in synthesizing chiral 1,2,3,4-tetrahydronaphthalene-1-ols. google.com Furthermore, organocatalysis, using small organic molecules as catalysts, has been applied to the diastereodivergent synthesis of chiral tetrahydronaphthalene derivatives, where simply altering a protecting group on the substrate can invert the diastereoselectivity. acs.org

| Reaction Type | Catalyst/Ligand System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | trans-1,4-Tetralindiol | 99% | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN Complex | Chiral 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols | Not specified | google.com |

| Michael-Aldol Reaction | Bifunctional Tertiary Amine | Chiral Spirocyclic Tetrahydronaphthalene–Oxindole Hybrids | High ee values reported | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org These principles are relevant to the production of this compound, encouraging the development of more sustainable synthetic routes.

Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edu For instance, catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing waste. acs.org

In the context of tetralone synthesis, which is a precursor to the target alcohol, sustainable methods are being developed. One innovative approach involves the direct synthesis of 4-aryl tetralones from aromatic alkenes using visible light and an organic dye (acridinium) as a photocatalyst. rsc.org This method utilizes a clean and renewable energy source, operates under simple reaction conditions, and avoids the need for harsh acidic media or metal catalysts often required in traditional Friedel–Crafts cyclizations. rsc.org Such photocatalytic strategies represent a significant step towards more environmentally benign syntheses of the tetralone core structure. rsc.org

Another green chemistry principle is the reduction of derivatives, minimizing the use of protecting groups to avoid extra reaction steps and waste generation. acs.org The ideal synthesis would build the this compound molecule in as few steps as possible, with high atom economy, using non-toxic solvents and reagents, and operating at ambient temperature and pressure.

Optimization of Reaction Conditions and Yields

Maximizing the yield of a desired product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of reaction conditions, including temperature, reaction time, solvent, and the nature and concentration of catalysts and reagents.

In the synthesis of functionalized tetrahydronaphthalenes, the choice of catalyst can have a dramatic impact on the yield. A study on the iron(III)-catalyzed synthesis of tetrahydronaphthalenes from aryl ketones showed that catalytic amounts of FeCl₃ were superior to other Lewis acids like SnCl₄, BF₃·Et₂O, and AlCl₃, providing a 96% yield. nih.gov Further optimization revealed that decreasing the catalyst loading from 10 mol% to 5 mol% still gave a high yield (82%), though it required a longer reaction time. nih.gov

The choice of solvent is also crucial. In the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, a related structural class, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent than more traditional choices like dichloromethane (B109758) or benzene (B151609). scielo.br Optimizing the reaction time is also essential; it was found that a reaction could be shortened from 20 hours to 4 hours without a significant loss in yield, which improves process efficiency and reduces energy consumption. scielo.br These examples underscore the importance of methodical investigation to identify the optimal set of conditions for maximizing the yield and efficiency of the synthesis of this compound.

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | SnCl₄ (10) | 12 | 87 |

| 2 | BF₃·Et₂O (10) | 12 | 87 |

| 3 | AlCl₃ (10) | 12 | 73 |

| 4 | FeCl₃ (10) | 8 | 96 |

| 5 | FeCl₃ (5) | 24 | 82 |

Spectroscopic and Structural Elucidation Methodologies for 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive map of the atomic framework.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their electronic surroundings. The aromatic region typically displays signals for the three protons on the substituted benzene (B151609) ring. The chloro-substitution at the 7-position influences the chemical shifts of these aromatic protons, leading to a predictable splitting pattern. The proton attached to the carbon bearing the hydroxyl group (C1) appears as a characteristic signal, the chemical shift of which is sensitive to solvent and concentration. The aliphatic protons of the tetrahydronaphthalene ring system at positions C2, C3, and C4 exhibit complex multiplets due to spin-spin coupling.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom. The carbon atom bonded to the hydroxyl group (C1) resonates at a characteristic downfield position, while the other aliphatic carbons (C2, C3, C4) appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.8 (dd) | ~68 |

| 2 | ~1.9-2.1 (m) | ~30 |

| 3 | ~1.8-2.0 (m) | ~20 |

| 4 | ~2.7-2.9 (m) | ~29 |

| 4a | - | ~138 |

| 5 | ~7.2 (d) | ~129 |

| 6 | ~7.1 (dd) | ~127 |

| 7 | - | ~132 |

| 8 | ~7.4 (d) | ~128 |

| 8a | - | ~135 |

Note: These are predicted values and may vary based on solvent and experimental conditions. Multiplicities are abbreviated as: d - doublet, dd - doublet of doublets, m - multiplet.

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY correlations would be observed between the proton at C1 and the protons at C2, between the C2 and C3 protons, and between the C3 and C4 protons. This allows for the unambiguous assignment of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. The HSQC spectrum for this molecule would show a cross-peak for each C-H bond, for example, connecting the ¹H signal at ~4.8 ppm to the ¹³C signal at ~68 ppm (C1). This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce characteristic absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the secondary alcohol will be present in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1200-1000 | C-O stretch | Secondary Alcohol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₁ClO), the molecular ion peak (M⁺) would be expected at m/z 182, with a characteristic isotopic pattern (M+2 peak) at m/z 184 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 164. Subsequent fragmentation could involve the loss of the chlorine atom or cleavage of the aliphatic ring, providing further structural information.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment | Interpretation |

|---|---|---|

| 184 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 182 | [M]⁺ | Molecular ion |

| 164 | [M - H₂O]⁺ | Loss of water |

| 147 | [M - Cl]⁺ | Loss of chlorine |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netmdpi.com For this compound, which is a chiral molecule, obtaining a single crystal suitable for X-ray diffraction would allow for the absolute determination of the stereochemistry at the C1 position as either (R) or (S). The resulting crystal structure would also reveal details about the conformation of the partially saturated ring and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to investigate the stereochemical properties of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the two enantiomers, (R)- and (S)-, would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions within the chromophores of the molecule, primarily the substituted benzene ring, and their spatial relationship to the chiral center. By comparing the experimental CD spectrum with spectra predicted by theoretical calculations, the absolute configuration of the molecule can be determined.

Reactivity and Transformation Pathways of 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a versatile handle for several important chemical transformations, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions

The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 7-chloro-1-tetralone (B152742). This transformation is a common and crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. chemimpex.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone with sulfuric acid). Milder and more selective methods, such as the Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride) and the Dess-Martin periodinane oxidation, are also effective and are often preferred to avoid harsh acidic or basic conditions that might affect other parts of the molecule.

The general transformation is depicted below:

Figure 1: Oxidation of this compound to 7-Chloro-1-tetralone

Where Ar represents the 7-chloro-1,2,3,4-tetrahydronaphthyl moiety and R is the remainder of the alicyclic ring.

Below is a table summarizing typical conditions for the oxidation of secondary benzylic alcohols, which are structurally analogous to this compound.

| Oxidizing Agent | Solvent(s) | Typical Reaction Conditions | Product Yield (Illustrative) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room temperature, 2-4 hours | Good to excellent |

| Jones Reagent | Acetone, Water | 0°C to room temperature | Good |

| Swern Oxidation | DCM, DMSO, Et₃N | -78°C to room temperature | Excellent |

| Dess-Martin Periodinane | DCM or Chloroform | Room temperature | Excellent |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or promoted by a coupling agent. The use of an acid chloride with a base like pyridine is a common and efficient method for this transformation. nih.govyoutube.com

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through methods like the Williamson ether synthesis. utahtech.eduucla.edugold-chemistry.orgbyjus.comwikipedia.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table: Illustrative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | ||

| Fischer Esterification | Acetic acid, cat. H₂SO₄ | Acetate ester |

| Acylation | Acetyl chloride, Pyridine | Acetate ester |

| Etherification | ||

| Williamson Synthesis | 1. NaH; 2. Methyl iodide | Methyl ether |

Dehydration and Aromatization Pathways

Under acidic conditions, the hydroxyl group of this compound can be eliminated through a dehydration reaction to form an alkene. The initial product of this elimination is likely to be 7-chloro-3,4-dihydronaphthalene, which can then isomerize to the more stable conjugated system, 7-chloro-1,2-dihydronaphthalene.

Further aromatization to form a substituted naphthalene (B1677914) can also be achieved, often under more vigorous conditions. This can be accomplished by treatment with a strong acid at elevated temperatures or by catalytic dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at high temperatures. researchgate.net The aromatization of tetralone derivatives, which can be formed from the oxidation of the starting alcohol, is also a well-established route to substituted naphthalenes. wikipedia.org

Reactions at the Chloro Substituent

The chloro group on the aromatic ring of this compound is relatively unreactive towards classical nucleophilic substitution but can participate in more specialized transformations such as nucleophilic aromatic substitution under forcing conditions and, more significantly, in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of this compound, the absence of such activating groups renders the chloro substituent largely inert to SNAr under standard conditions. For a substitution to occur, harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, would likely be necessary.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Aryl Halide Position

A more synthetically valuable transformation involving the chloro substituent is its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govudel.eduresearchgate.netresearchgate.net This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 7-position of the tetrahydronaphthalene ring system.

The Heck reaction enables the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.comsctunisie.org This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the 7-position.

The general schemes for these reactions are as follows:

Suzuki-Miyaura Coupling: Ar-Cl + R-B(OH)₂ --(Pd catalyst, base)--> Ar-R

Heck Reaction: Ar-Cl + R-CH=CH₂ --(Pd catalyst, base)--> Ar-CH=CH-R

Where Ar represents the 7-hydroxy-1,2,3,4-tetrahydronaphthyl moiety and R is an organic substituent.

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. For aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, more sophisticated catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, are typically required to achieve good yields.

Table: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 7-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 7-Styryl-1,2,3,4-tetrahydronaphthalen-1-ol |

Transformations of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene core of this compound is susceptible to a range of chemical modifications, primarily involving the aromatic portion of the molecule, although the saturated ring can also participate in certain reaction types.

Electrophilic Aromatic Substitution (EAS) Patterns

The aromatic ring of this compound possesses two primary substituents that direct the course of electrophilic aromatic substitution (EAS) reactions: the chloro group and the alkyl portion of the fused saturated ring. The chlorine atom, being a halogen, is a deactivating group yet directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the intermediate carbocation through resonance. organicchemistrytutor.comyoutube.comwikipedia.org The alkyl framework of the tetrahydronaphthalene system is an activating group and also directs substitution to the ortho and para positions.

The hydroxyl group on the saturated ring can also influence the reactivity of the aromatic system, albeit to a lesser extent, through inductive effects. The interplay of these directing effects determines the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. rsc.orgnih.gov

For instance, in the nitration of related tetralone systems, the position of substitution is heavily influenced by the existing substituents. researchgate.net In the case of this compound, the positions ortho and para to the activating alkyl group are C-5, C-6, and C-8. The chlorine at C-7 directs to C-6 and C-8. Therefore, electrophilic attack is most likely to occur at the C-6 and C-8 positions, with the precise distribution of products depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Products |

| Nitration | NO₂⁺ | 7-Chloro-6-nitro-1,2,3,4-tetrahydronaphthalen-1-ol and 7-Chloro-8-nitro-1,2,3,4-tetrahydronaphthalen-1-ol |

| Halogenation | Br⁺, Cl⁺ | 7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol and 6-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol and 8-Acyl-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |

Ring-Opening and Cycloaddition Reactions

The tetrahydronaphthalene ring system is generally stable; however, under certain conditions, ring-opening reactions can be induced. These reactions often require significant energy input or specific reagents to break the carbon-carbon bonds of the cyclic structure. For instance, the electrocyclic ring-opening of related cyclohexadiene systems is a well-studied process, though it typically requires photochemical or thermal activation. nih.gov The presence of substituents can significantly alter the potential energy surface and modulate the reaction mechanism.

While direct ring-opening of the tetrahydronaphthalene core of this compound is not commonly reported, transformations involving this moiety can lead to ring-opened products. For example, oxidative cleavage of the aromatic ring can lead to dicarboxylic acid derivatives.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. sigmaaldrich.com The aromatic portion of the tetrahydronaphthalene system is not a suitable diene for a standard Diels-Alder reaction. However, derivatives of tetralones can participate in cycloaddition reactions. For instance, dienones derived from tetralones can undergo [4+2] cycloaddition with dienophiles to form more complex polycyclic structures. nih.gov It is conceivable that derivatives of this compound, such as the corresponding enone, could participate in such cycloaddition reactions.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound. The substitution pattern of the aromatic ring and the stereocenter at C-1 dictate the outcome of many reactions.

In electrophilic aromatic substitutions, the regioselectivity is governed by the directing effects of the chloro and alkyl substituents, as previously discussed. The formation of one constitutional isomer over another is a hallmark of regioselective reactions. masterorganicchemistry.com For example, Friedel-Crafts acylation of substituted tetrahydroquinolines, which are structurally related to tetralins, has been shown to be highly regioselective, with the position of acylation dependent on the nature of protecting groups on the nitrogen atom. rsc.org

The stereocenter at the C-1 position, bearing the hydroxyl group, introduces the element of stereoselectivity in reactions involving this part of the molecule. Stereoselective reactions are those that favor the formation of one stereoisomer over another. youtube.com For instance, reduction of the corresponding ketone, 7-chloro-1-tetralone, would likely proceed with some degree of diastereoselectivity, influenced by the steric hindrance of the existing substituents and the approach of the reducing agent. Similarly, reactions of the hydroxyl group that proceed through a carbocation intermediate may lead to a mixture of stereoisomers.

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving this compound are rooted in fundamental principles of organic chemistry. Mechanistic studies, often employing kinetic analysis and computational methods, provide detailed insights into the reaction pathways. mckgroup.org

The mechanism of electrophilic aromatic substitution on the tetralin ring proceeds through a two-step process: attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of the arenium ion. The stability of this intermediate is influenced by the electronic effects of the substituents. Electron-donating groups, like the alkyl portion of the tetralin ring, stabilize the carbocation and increase the reaction rate, while electron-withdrawing groups, such as the chloro group, destabilize it and slow the reaction.

Mechanistic studies of cycloaddition reactions, such as the Diels-Alder reaction, often involve computational analysis to understand the transition states and predict the stereochemical outcome. mdpi.com Similarly, the mechanisms of ring-opening reactions can be elucidated through theoretical calculations, which can map the potential energy surface and identify the lowest energy pathways. nih.gov For example, computational studies on the ring-opening of cyclopropenes have shown that the stereospecificity of the reaction is a result of a disrotatory pathway of the cyclopropyl radical. nih.gov

Computational and Theoretical Chemistry Studies of 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs and the electron-rich π-system. The LUMO, on the other hand, is likely distributed over the aromatic ring and the C-Cl bond, reflecting the electron-withdrawing nature of the chlorine atom.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a valuable technique for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the EPS map of this compound, the most negative potential is anticipated to be located around the oxygen atom of the hydroxyl group and the chlorine atom, owing to their high electronegativity. The hydrogen atom of the hydroxyl group is expected to exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic ring will likely show a mixed potential, with the π-cloud contributing to a slightly negative potential above and below the ring.

| Region of the Molecule | Predicted Electrostatic Potential |

|---|---|

| Hydroxyl Oxygen | Negative |

| Hydroxyl Hydrogen | Positive |

| Chlorine Atom | Negative |

| Aromatic Ring | Slightly Negative (π-system) |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformations and the energy barriers for interconversion between them.

Molecular Mechanics and Quantum Chemical Approaches

Both molecular mechanics (MM) and quantum chemical (QC) methods can be employed for conformational analysis. Molecular mechanics methods are computationally less expensive and are suitable for an initial scan of the potential energy surface to identify a broad range of possible conformations. Quantum chemical methods, such as DFT, can then be used to perform more accurate geometry optimizations and energy calculations for the low-energy conformers identified by MM.

Preferred Conformations and Interconversion Barriers

The tetrahydronaphthalene ring system in this compound is not planar and can adopt different puckered conformations. The hydroxyl group at the C1 position can exist in either an axial or an equatorial position. Generally, for substituted cyclohexene-like rings, the equatorial position is favored for bulky substituents to minimize steric hindrance. However, the presence of the fused aromatic ring and the chloro-substituent can influence the relative stabilities of these conformations. The interconversion between these conformers involves surmounting a specific energy barrier, which can be calculated as the transition state energy between the two minima on the potential energy landscape.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Equatorial-OH | 0.00 | ~175 |

| Axial-OH | 1.20 | ~60 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can also be used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of the molecule.

DFT calculations can provide reliable predictions of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is commonly used. The calculated chemical shifts are often reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydronaphthalene ring, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro group. The protons on the carbon bearing the hydroxyl group would be shifted downfield.

The predicted IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| O-H (alcohol) | ~3400 | 2.0 - 4.0 |

| Ar-H | ~3050 | 7.0 - 7.5 |

| C-H (aliphatic) | ~2900 | 1.5 - 3.0 |

| C=C (aromatic) | ~1600, ~1450 | - |

| C-Cl | ~700 | - |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in exploring potential reaction pathways, such as dehydration and oxidation. These computational approaches allow for the characterization of transient species and the energetic profiling of reaction coordinates.

Transition State Characterization

A critical aspect of understanding a chemical reaction is the identification and characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods are adept at locating these saddle points on the potential energy surface. For reactions involving this compound, such as acid-catalyzed dehydration, the transition state would involve the partial breaking of the C-O bond of the protonated alcohol and the partial formation of a C-H bond with a neighboring hydrogen, leading to a carbocation intermediate.

Geometric parameters of a hypothetical transition state for the rate-determining step of an E1 dehydration of this compound, as calculated by DFT methods, could be expected to show an elongated C-OH2 bond and a developing p-orbital on the carbon atom, indicating the incipient carbocation. Vibrational frequency analysis is a key step in confirming a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Geometric Parameters of a Transition State for Dehydration of this compound

| Parameter | Bond Length (Å) | Description |

| C1-O | 1.58 | Elongated carbon-oxygen bond |

| C1-C2 | 1.52 | Standard carbon-carbon single bond |

| C1-C9 | 1.51 | Standard carbon-carbon single bond |

| O-H1 | 0.98 | Bond in the departing water molecule |

| O-H2 | 0.98 | Bond in the departing water molecule |

Note: The data in this table is illustrative and based on typical values for similar calculated transition states.

Reaction Coordinate Diagrams

Reaction coordinate diagrams, also known as potential energy profiles, are graphical representations of the energy of a system as it progresses along a reaction pathway. These diagrams are constructed from the calculated energies of reactants, intermediates, transition states, and products.

Similarly, a computational study of the oxidation of the alcohol to the corresponding ketone would involve a different reaction coordinate, likely involving a transition state with the oxidizing agent. The calculated energies would help in determining the feasibility of the reaction and the relative stability of any intermediates.

Table 2: Hypothetical Calculated Energies for the Dehydration of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Alcohol) | 0.0 |

| Protonated Alcohol | +5.2 |

| Transition State 1 (Water Loss) | +25.8 |

| Carbocation Intermediate | +15.4 |

| Transition State 2 (Proton Loss) | +18.1 |

| Product (Alkene) | -2.3 |

Note: The data in this table is illustrative and represents plausible relative energies for such a reaction mechanism.

These computational tools, when applied to this compound, would provide a detailed molecular-level understanding of its reactivity, guiding further experimental studies and synthetic applications.

Future Research Directions in 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol Chemistry

Exploration of Undiscovered Synthetic Routes and Methodologies

The conventional synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol typically relies on the chemical reduction of 7-chloro-1-tetralone (B152742) using reagents like sodium borohydride (B1222165). wikipedia.org While effective, this approach produces a racemic mixture. Future research should pivot towards asymmetric methods to access enantiomerically pure forms of the alcohol, which are often crucial for specialized applications.

Key areas for exploration include:

Asymmetric Catalysis: Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of 7-chloro-1-tetralone are promising avenues. Developing novel chiral ligands, potentially based on phosphine (B1218219), diamine, or amino alcohol scaffolds, could lead to catalysts that provide high enantioselectivity and turnover numbers. enamine.netmdpi.com The combination of metals like Ruthenium, Rhodium, or Iridium with a suitable chiral ligand could create a highly effective catalytic system for this specific substrate. mdpi.com

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) presents a green and highly selective alternative. researchgate.net Research has shown that various fungal strains can reduce tetralones with varying degrees of enantiomeric excess, and that this excess can change with reaction time. nih.govresearchgate.net Future work could focus on screening new microbial sources, protein engineering of known ketoreductases to enhance selectivity and substrate tolerance for chloro-substituted tetralones, and optimizing reaction conditions to maximize yield and optical purity.

Novel Cascade Reactions: Moving beyond the reduction of a pre-formed tetralone, future syntheses could involve constructing the chloro-tetralin core and installing the hydroxyl group in a single, elegant sequence. Strategies like intramolecular Friedel-Crafts reactions of elaborately substituted precursors or Diels-Alder cycloaddition cascades could provide novel entry points to the molecular framework. acs.orgwikipedia.org For instance, a rhodium-catalyzed C-C bond activation/rearrangement sequence starting from simpler chiral cyclopentanones could be a sophisticated strategy to build the tetralone precursor with a predefined stereocenter. nih.gov

| Methodology | Potential Advantages | Key Research Challenges | Relevant Precursor |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Operational simplicity; avoids high-pressure H₂ | Development of highly active and selective Ru-, Rh-, or Ir-based catalysts with new chiral ligands | 7-Chloro-1-tetralone |

| Engineered Ketoreductases (Biocatalysis) | High enantioselectivity (>99% ee); environmentally benign conditions | Enzyme stability; substrate scope; downstream purification | 7-Chloro-1-tetralone |

| Intramolecular Friedel-Crafts Cyclization | Direct construction of the bicyclic core from acyclic precursors | Control of regioselectivity; development of chiral Lewis or Brønsted acid catalysts | Substituted 4-phenylbutanoic acids |

| Diels-Alder Cascade Reaction | Rapid increase in molecular complexity; potential for diastereocontrol | Design of suitable diene and dienophile precursors; controlling reaction pathways | Substituted isoindolines and dienophiles |

In-Depth Mechanistic Studies of Novel Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactions. While the compound itself is relatively simple, its reactions can exhibit complex stereochemical outcomes and unexpected side products.

Future mechanistic investigations should include:

Stereoinversion Mechanisms in Bioreductions: In some enzymatic reductions of tetralones, the enantiomeric excess of the alcohol product changes over time, suggesting a kinetic resolution process where one enantiomer is selectively oxidized back to the ketone. nih.govresearchgate.net Detailed kinetic and isotopic labeling studies, coupled with computational modeling of the enzyme's active site, could elucidate the precise mechanism of this oxidoreduction cycle. Understanding this pathway is critical for controlling the stereochemical outcome.

Byproduct Formation Pathways: The Schmidt reaction of 7-chloro-1-tetralone, intended to produce a lactam, has been observed to yield 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one as a significant byproduct. nih.gov Mechanistic studies using techniques like in-situ reaction monitoring (e.g., ReactIR) and computational density functional theory (DFT) could uncover the pathway leading to this unexpected dichlorination, potentially involving electrophilic attack on an enol or enolate intermediate.

C-H Activation and Functionalization: The tetralin framework possesses multiple C-H bonds that could be targets for late-stage functionalization. Future research could explore transition-metal-catalyzed C-H activation to introduce new functional groups onto the aliphatic or aromatic rings. In-depth mechanistic studies would be crucial to understand the factors controlling the regioselectivity of such reactions and to develop catalysts that can functionalize specific positions with high precision.

| Transformation | Observed Phenomenon | Proposed Mechanistic Study | Potential Outcome |

|---|---|---|---|

| Enzymatic Reduction of 7-Chloro-1-tetralone | Time-dependent change in product enantiomeric excess | Kinetic analysis, deuterium (B1214612) labeling, and molecular docking simulations | Elucidation of the stereoinversion pathway and enzyme-substrate interactions |

| Schmidt Reaction on 7-Chloro-1-tetralone | Formation of a dichlorinated byproduct | DFT calculations of reaction intermediates and transition states; analysis of reaction intermediates | Understanding the mechanism of over-halogenation to suppress byproduct formation |

| Palladium-Catalyzed C(sp³)-H Arylation | Potential for direct functionalization of the saturated ring | Kinetic isotope effect (KIE) studies; catalyst speciation studies | Rational design of directing groups and catalysts for regioselective functionalization |

Innovative Applications in Catalysis or Materials Science (non-biological)

Beyond its role as a synthetic intermediate, the structure of this compound offers untapped potential in non-biological fields, particularly asymmetric catalysis and materials science. Its defined stereochemistry, rigid bicyclic core, and functional handles (hydroxyl and chloro groups) are attractive features for molecular design.

Future research should explore its development as:

A Scaffold for Chiral Ligands: Enantiopure this compound is an excellent starting point for the synthesis of novel chiral ligands for asymmetric catalysis. nih.gov The hydroxyl group can be converted into phosphinites, ethers, or amines, while the chloro group can be replaced or used as a handle for further modification via cross-coupling reactions. These new ligands, incorporating the rigid tetralin backbone, could be applied in reactions such as asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions. enamine.net

Monomers for Chiral Polymers: The hydroxyl group allows the molecule to be incorporated into polyesters, polyethers, or polyurethanes. Polymerization of chiral monomers derived from this compound could lead to the formation of advanced materials with unique properties, such as chiral stationary phases for chromatography, materials with high thermal stability, or polymers exhibiting specific chiroptical responses.

Chiral Dopants in Liquid Crystals: The rigid, chiral structure of derivatives of this compound makes them potential candidates for use as chiral dopants. When added to a nematic liquid crystal host, such molecules can induce a helical superstructure (a cholesteric phase), a property that is fundamental to many liquid crystal display (LCD) technologies. The specific structure of the tetralin derivative would influence the helical twisting power and other physical properties of the resulting material.

| Application Area | Proposed Role of the Compound | Key Research Steps | Potential Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Precursor to a new class of chiral ligands | Synthesize derivatives (e.g., phosphines, oxazolines); chelate to transition metals; test in benchmark reactions | Novel, highly efficient catalysts for enantioselective synthesis |

| Polymer Chemistry | Chiral monomer for specialty polymers | Convert -OH to a polymerizable group (e.g., acrylate); perform polymerization; characterize polymer properties | New chiral polymers for separation science or advanced optics |

| Materials Science | Chiral dopant for liquid crystal phases | Synthesize derivatives with suitable solubility; mix with nematic hosts; measure helical twisting power | Advanced materials for display technology or optical sensors |

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves cyclization of precursor naphthalene derivatives followed by hydroxylation and chlorination. For stereochemical control (e.g., (1R,2S)-isomer), chiral catalysts or enantioselective reagents are employed. Key steps include:

- Cyclization : Use of acid catalysts (e.g., H₂SO₄) under reflux conditions.

- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) with temperature control (60–80°C).

- Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ in anhydrous solvents.

Validate stereochemistry via NMR (e.g., coupling constants for vicinal protons) and polarimetry .

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic techniques?

Methodological Answer:

- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl proton at δ 4.8–5.2 ppm).

- FT-IR : Confirm hydroxyl (3200–3600 cm) and C-Cl (550–850 cm) stretches.

- Mass Spectrometry : Look for molecular ion peaks at m/z 182 (M) and fragmentation patterns consistent with naphthalene derivatives.

Cross-reference with spectral databases (e.g., PubChem) for validation .

Q. What purification strategies are effective for removing chlorinated byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 103–105°C; compare with literature ).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for trace impurity removal .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity in palladium-catalyzed C–H activation reactions?

Methodological Answer: The chlorine atom acts as a directing group , facilitating regioselective C8-arylation (Table 1). Experimental Protocol :

Q. Table 1. Reaction Scope with this compound

| Substrate | Product | Yield (%) | Selectivity (C8:C3) |

|---|---|---|---|

| Aryl bromide (R=Ph) | 8-Arylated derivative | 78 | 95:5 |

| Heteroaryl iodide | 8-Heteroarylated | 65 | 90:10 |

Q. What strategies resolve contradictions in reported biological activities of naphthalene derivatives?

Methodological Answer:

- Meta-Analysis : Compare data across studies (e.g., antimicrobial vs. cytotoxic activities) while controlling for variables (e.g., solvent, cell lines).

- Structure-Activity Relationship (SAR) : Test halogenated analogs (e.g., 7-Fluoro vs. 7-Chloro) to isolate electronic effects.

- Mechanistic Studies : Use fluorescence quenching assays to assess DNA intercalation or enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .

Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution.

- LC-MS/MS : MRM transitions (m/z 182→154 for quantification; 182→127 for confirmation).

- Validation Parameters :

Q. What computational approaches predict the compound’s metabolic pathways and toxicity?

Methodological Answer:

- In Silico Tools : Use SwissADME for bioavailability radar (LogP: ~2.8; high GI absorption).

- CYP450 Metabolism : Molecular docking (AutoDock Vina) identifies CYP3A4 as the primary metabolizer.

- Toxicity Prediction : QSAR models (e.g., ProTox-II) estimate LD50 (oral rat: 500 mg/kg) and highlight hepatotoxicity risks .

Data Contradiction Analysis

Q. How to address discrepancies in stereochemical assignments across studies?

Methodological Answer:

- Comparative Analysis : Overlay -NMR spectra of enantiomers (e.g., (1R,2S) vs. (1S,2R)) to identify splitting patterns.

- X-ray Crystallography : Resolve absolute configuration (e.g., Flack parameter < 0.1).

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.